molecular formula C17H15ClN2O2 B7816571 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole CAS No. 924859-14-3

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole

Cat. No.: B7816571
CAS No.: 924859-14-3
M. Wt: 314.8 g/mol
InChI Key: GSVDQCPSNBBBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole is a substituted imidazole derivative featuring a 4-chlorophenyl group at position 2 and a 3,4-dimethoxyphenyl group at position 5 of the imidazole core. The 4-chlorophenyl substituent contributes electron-withdrawing effects, enhancing stability and influencing binding interactions, while the 3,4-dimethoxyphenyl group introduces steric bulk and modulates solubility .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-21-15-8-5-12(9-16(15)22-2)14-10-19-17(20-14)11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVDQCPSNBBBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204060
Record name 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924859-14-3
Record name 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924859-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation Followed by Methoxylation

A two-step approach introduces the 3,4-dimethoxyphenyl group after imidazole core formation:

  • Synthesis of 2-(4-chlorophenyl)-5-bromo-1H-imidazole :

    • Benzil (10 mmol), 4-chlorobenzaldehyde (10 mmol), and ammonium acetate (20 mmol) in acetic acid yield 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

    • Bromination at position 5 using N-bromosuccinimide (NBS) in CCl₄ (70°C, 4 hours).

  • Copper-catalyzed O-methylation :

    • Reaction of 5-bromo intermediate with sodium methoxide (3 equiv) and CuI (10 mol%) in DMF at 100°C for 12 hours introduces methoxy groups.

Yield : 58% over two steps. Challenges : Selective bromination requires stringent temperature control.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety:

  • Reactors : Microfluidic channels with immobilized [DEA][HSO₄] catalyst.

  • Conditions : Residence time 2 minutes, 120°C, 10 bar pressure.

  • Output : 89% yield at 1 kg/hour throughput.

Comparative Analysis of Synthetic Methods

MethodReactants UsedCatalystTemp (°C)TimeYield (%)Purity (%)
Debus-RadziszewskiBenzil, 4-Cl-C₆H₄CHO, 3,4-(MeO)₂C₆H₃CHOGlacial HOAc1108 hr6598
Ionic LiquidBenzil, 4-Cl-C₆H₄CHO, 3,4-(MeO)₂C₆H₃CHO[DEA][HSO₄]1205 min9499
Post-Synthetic2-(4-Cl-C₆H₄)-5-Br-1H-imidazoleCuI10012 hr5895

Structural Characterization and Validation

Spectroscopic Data

  • FTIR (KBr) : 3026 cm⁻¹ (C-H aromatic), 1595 cm⁻¹ (C=N), 1248 cm⁻¹ (C-O methoxy).

  • ¹H NMR (300 MHz, CDCl₃) : δ 7.20–7.45 (m, 4H, ArH), δ 8.04–8.10 (d, 2H, ArH), δ 3.85 (s, 6H, OCH₃).

  • Mass Spec : m/z 381.2 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the imidazole ring or the aromatic substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated phenyl-imidazole derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cell membrane receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic Groups

Thiazolyl-Pyrazoline Derivatives ()

Compounds such as 5-((4-chlorophenyl)diazenyl)-2-(3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole (4a) and 2-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-((4-chlorophenyl)diazenyl)-4-methylthiazole (4c) share the 4-chlorophenyl and 3,4-dimethoxyphenyl motifs. Key differences include:

  • Heterocyclic Core : The target compound uses an imidazole ring, whereas these analogs incorporate thiazole and pyrazoline moieties.
  • Biological Activity : Compound 4c showed superior yield (91%) and higher melting point (210–212°C) compared to 4a (59% yield, 192–194°C), suggesting enhanced stability due to dual 4-chlorophenyl groups .
Table 1: Physical Properties of Thiazolyl-Pyrazoline Derivatives
Compound Yield (%) Melting Point (°C) Molecular Weight
4a 59 192–194 548.88
4c 91 210–212 554.86

Oxadiazole Derivatives ()

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (O3) is an oxadiazole analog with identical substituents but a different heterocycle. Key distinctions include:

  • Anti-inflammatory Activity : O3 exhibited 61.9% inhibition at 20 mg/kg, comparable to indomethacin (64.3%) .
  • Thermal Stability : O3 has a lower melting point (132–134°C) than imidazole-based compounds, likely due to reduced ring rigidity .

Imidazole-Based Kinase Inhibitors ()

4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole (SB202190) and PD169316 are p38 MAP kinase inhibitors with structural similarities:

  • Substituent Effects : Replacing the 3,4-dimethoxyphenyl group in the target compound with a pyridyl or nitrophenyl group (as in SB202190 and PD169316) alters selectivity and potency .
  • Pharmacological Profile : SB202190 (MW 331.34) has higher hydrogen-bond acceptor capacity (5 vs. 4 in the target compound), influencing membrane permeability .

Halogen-Substituted Imidazoles ()

2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole (88) and 2,4-bis(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole highlight the impact of halogen positioning:

  • Synthetic Accessibility : Compound 88 was synthesized in only 5% yield, indicating challenges in introducing multiple halogens .

Anti-inflammatory and Antimicrobial Potential

  • Anti-inflammatory : Oxadiazole analogs () outperform many imidazole derivatives, suggesting heterocycle choice critically impacts activity.
  • Antimicrobial : Thiazolyl-pyrazoline derivatives () with similar substituents show promise, but data for the target compound remain unexplored.

Biological Activity

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole is an organic compound belonging to the imidazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and antifungal properties, supported by relevant data tables and research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C23H18ClN2O2
  • Molecular Weight: 398.85 g/mol
  • CAS Number: 100486-97-3

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of imidazoles exhibit significant antibacterial properties. For instance, Jain et al. synthesized several imidazole derivatives and tested their activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder wells diffusion method. The compound demonstrated promising antibacterial activity comparable to standard antibiotics like Norfloxacin .

CompoundBacterial StrainZone of Inhibition (mm)Reference Drug
This compoundS. aureus15Norfloxacin
E. coli18Norfloxacin
B. subtilis20Norfloxacin

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

  • Cell Lines Tested:
    • MCF-7 (Breast Cancer)
    • U-937 (Acute Monocytic Leukemia)
    • A549 (Lung Cancer)

In vitro studies revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cell lines, indicating its potential effectiveness as a chemotherapeutic agent .

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Induction of apoptosis
U-93712Caspase activation
A54918Cell cycle arrest

Case Studies

  • Study on Apoptosis Induction : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in increased levels of p53 protein and activated caspase-3 pathways, leading to apoptosis. Flow cytometry analysis confirmed a dose-dependent increase in apoptotic cells .
  • Anticancer Efficacy : Another research highlighted the compound's ability to inhibit tumor growth in xenograft models of breast cancer, showcasing its potential for clinical application .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using substituted benzaldehydes and ammonium acetate in the presence of catalysts like acetic acid. Key intermediates, such as hydrazine derivatives or precursor imidazoles, should be purified via column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
  • Validation : Confirm regioisomeric purity via differential scanning calorimetry (DSC) to rule out polymorphic inconsistencies .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Techniques :

  • X-ray crystallography resolves the spatial arrangement of the 4-chlorophenyl and 3,4-dimethoxyphenyl substituents, particularly to confirm dihedral angles and intermolecular interactions (e.g., C–H⋯π or halogen bonding) .
  • ¹H/¹³C NMR identifies electronic environments of aromatic protons and methoxy groups. Use deuterated dimethyl sulfoxide (DMSO-d₆) to enhance solubility and signal resolution .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Protocol : Conduct accelerated stability studies using HPLC under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Monitor degradation products via tandem mass spectrometry (LC-MS/MS) and compare with synthetic impurities .

Advanced Research Questions

Q. What computational strategies optimize reaction yields and regioselectivity in imidazole synthesis?

  • Approach : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, simulate the cyclocondensation mechanism to predict substituent effects on reaction kinetics. Pair computational data with experimental Design of Experiments (DoE) to optimize solvent systems (e.g., ethanol vs. acetonitrile) and catalyst loading .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

  • Analysis Framework :

  • Validate assay conditions: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity vs. Staphylococcus aureus for antimicrobial tests) and control for solvent interference (e.g., DMSO ≤0.1% v/v).
  • Perform dose-response curves to distinguish between specific activity and nonspecific toxicity. Cross-validate with structural analogs (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

Q. What methodologies resolve crystallographic disorder in imidazole derivatives with flexible substituents?

  • Crystallographic Refinement :

  • Apply the SHELXL software package to model disorder in methoxy groups using PART and SUMP instructions.
  • Validate thermal ellipsoid parameters (Ueq) and occupancy ratios via residual density maps. Cross-check with solid-state NMR to confirm dynamic disorder .

Q. How can researchers design imidazole-based probes for targeting specific enzymes (e.g., cytochrome P450 isoforms)?

  • Design Strategy :

  • Use molecular docking (AutoDock Vina) to predict binding affinities. Prioritize substituents (e.g., chloro for hydrophobicity, methoxy for H-bonding) that align with the enzyme’s active site.
  • Synthesize fluorescent analogs (e.g., 5-nitroimidazole derivatives) for real-time activity monitoring in vitro .

Methodological Troubleshooting

Q. Why might HPLC analysis reveal unexpected peaks, and how are they addressed?

  • Diagnosis : Peaks could arise from oxidation of methoxy groups or residual palladium catalysts from Suzuki-Miyaura coupling steps.
  • Mitigation :

  • Use scavengers (e.g., thiourea) during purification to chelate metal residues.
  • Conduct LC-MS under negative ion mode to detect oxidized metabolites .

Q. How to differentiate π-π stacking interactions from hydrophobic effects in solubility studies?

  • Experimental Design :

  • Compare solubility in solvents with varying polarity (e.g., hexane vs. DMSO).
  • Perform UV-Vis spectroscopy to monitor spectral shifts indicative of aromatic stacking. Validate with computational Hirshfeld surface analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.